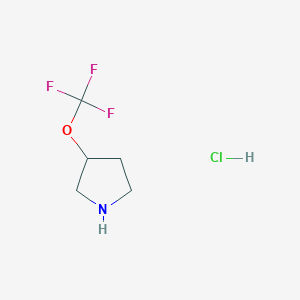

3-(Trifluoromethoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(trifluoromethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFGGUFFJXGABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Trifluoromethoxy)pyrrolidine hydrochloride CAS number

An In-Depth Technical Guide to 3-(Trifluoromethoxy)pyrrolidine Hydrochloride (CAS: 1246466-85-2) for Advanced Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the versatile pyrrolidine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's structural attributes, spectroscopic signature, potential synthetic applications, and safe handling protocols. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this powerful synthon in the development of novel chemical entities.

The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy group, in particular, offers a compelling combination of properties. It is a strong electron-withdrawing group, which can profoundly influence the acidity/basicity of nearby functional groups, and it is highly lipophilic, which can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the -OCF₃ group is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism.

When this functionality is installed on a pyrrolidine ring, the benefits are compounded. The pyrrolidine scaffold, a five-membered saturated heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation provides an ideal framework for creating three-dimensional diversity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] The combination of the metabolically robust, lipophilic -OCF₃ group with the structurally versatile pyrrolidine core makes this compound a highly valuable intermediate for building complex molecules with desirable drug-like properties.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use. The hydrochloride salt form of 3-(Trifluoromethoxy)pyrrolidine ensures improved stability and handling characteristics compared to the free base.

Key Compound Properties

| Property | Value | Source(s) |

| CAS Number | 1246466-85-2 | [4][5] |

| Molecular Formula | C₅H₉ClF₃NO | [5] |

| Molecular Weight | 191.58 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | Cl.FC(F)(F)OC1CCNC1 | [4] |

| InChI Key | IIFGGUFFJXGABG-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is critical before its use in synthesis. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry provides a robust, self-validating workflow for structural elucidation.

| Technique | Expected Observations and Rationale |

| ¹H NMR | The spectrum will show complex multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the trifluoromethoxy group (C3-H) will be shifted downfield due to the electronegative oxygen. The N-H protons of the hydrochloride salt will appear as a broad signal. |

| ¹³C NMR | The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly influenced by the electronegative trifluoromethoxy group. |

| ¹⁹F NMR | A single sharp singlet is expected, as there are no adjacent protons to couple with the fluorine atoms through the oxygen atom. Its chemical shift is characteristic of the -OCF₃ group. |

| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base (M+H)⁺ at m/z 156.06.[6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

Workflow for Spectroscopic Validation

Caption: Logical workflow for the structural confirmation of 3-(Trifluoromethoxy)pyrrolidine HCl.

Reactivity and Synthetic Applications

The primary utility of this compound is as a secondary amine building block. The pyrrolidine nitrogen is a nucleophile and can participate in a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules.

The hydrochloride salt is stable for storage but must be neutralized, typically with a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaHCO₃), to unmask the nucleophilic free amine for reaction.

Common applications include:

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

-

N-Arylation/Alkylation: Participation in reactions like Buchwald-Hartwig amination or simple nucleophilic substitution to form C-N bonds.

General Synthetic Utility Workflow

Caption: Common reaction pathways for 3-(Trifluoromethoxy)pyrrolidine as a synthetic building block.

Experimental Protocols

The following protocols are provided as examples of standard laboratory practice. Researchers should always consult a full Safety Data Sheet (SDS) before use and adapt procedures based on the specific scale and context of their experiment.

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate for incidental contact).

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[3] It is stable under normal laboratory conditions.

-

Dispensing: When weighing, avoid creating dust. If the material is a fine powder, handle it with care to prevent aerosolization.

Protocol: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a typical small-scale reaction to form an amide, a common linkage in pharmaceuticals.

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon), particularly if reagents are moisture-sensitive.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), dropwise. The excess base neutralizes the HCl salt and the HCl generated during the reaction.

-

Reagent Addition: Slowly add the acyl chloride (1.05 eq) to the stirring solution. Causality Note: A slight excess of the acyl chloride ensures full conversion of the limiting pyrrolidine starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

Safety and Hazard Information

While a specific, comprehensive SDS for this compound is not publicly available, data from closely related fluorinated pyrrolidine hydrochlorides can be used to infer its hazard profile.

-

Potential Hazards: Based on analogues like 3-(Trifluoromethyl)pyrrolidine hydrochloride, this compound should be treated as a potential irritant.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[7]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. The trifluoromethoxy group provides a unique handle to enhance metabolic stability and lipophilicity, while the pyrrolidine ring offers a proven, three-dimensional scaffold for exploring chemical space. By understanding its properties, reactivity, and handling requirements, researchers can effectively employ this building block to accelerate the design and synthesis of next-generation therapeutics and advanced materials.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 1246466-85-2 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 7. aksci.com [aksci.com]

- 8. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to 3-(Trifluoromethoxy)pyrrolidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of metabolic stability, lipophilicity, and electron-withdrawing properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. When combined with the pyrrolidine ring—a versatile, three-dimensional, and frequently occurring motif in bioactive compounds—the resulting structure, 3-(trifluoromethoxy)pyrrolidine, represents a high-value building block for drug discovery professionals. This technical guide provides a comprehensive overview of its hydrochloride salt, covering its physicochemical properties, synthesis, analytical characterization, applications in medicinal chemistry, and essential safety protocols.

Introduction: The Strategic Value of the Trifluoromethoxypyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] Its non-planar, flexible nature allows for optimal orientation of substituents to engage with biological targets.[1]

The introduction of a trifluoromethoxy (-OCF3) group onto this scaffold imparts a unique and highly desirable set of properties. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a more significant increase in lipophilicity, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation.[2] This enhanced stability can increase a drug's half-life and bioavailability.[3][4] The potent electron-withdrawing nature of the group also influences the electronic properties of the entire molecule, potentially enhancing binding affinity to target proteins.[3]

Consequently, 3-(Trifluoromethoxy)pyrrolidine hydrochloride serves as a critical intermediate for introducing this advantageous motif into novel pharmaceutical agents, enabling researchers to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance biological activity.

Physicochemical and Structural Properties

This compound is a stable, solid material amenable to a wide range of synthetic transformations. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClF₃NO | [3] |

| Molecular Weight | 191.58 g/mol | [3] |

| CAS Number | 1246466-85-2 | [3] |

| Appearance | White to off-white solid | General Supplier Data |

| Purity | ≥97% (Typical) | [3] |

| Canonical SMILES | Cl.FC(F)(F)OC1CCNC1 | [3] |

| InChI Key | IIFGGUFFJXGABG-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.1 - 1.3 | [3] |

| Monoisotopic Mass | 191.035205 Da | Calculated |

Synthesis and Manufacturing Workflow

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting its preparation is primarily based on proprietary industrial methods or adaptation of modern fluorination chemistry. A logical and chemically sound approach involves the trifluoromethoxylation of a readily available, N-protected 3-hydroxypyrrolidine precursor, followed by deprotection and salt formation.

The following protocol is a representative, field-proven methodology adapted from established procedures for the trifluoromethoxylation of secondary alcohols.[2][5][6]

Diagram of Synthetic Workflow

Caption: Synthetic pathway for 3-(Trifluoromethoxy)pyrrolidine HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R/S)-3-hydroxypyrrolidine (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (1.1 eq.). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in the same solvent.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield N-Boc-3-hydroxypyrrolidine as a solid or oil.[7]

Step 2: Synthesis of tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate

This step requires specialized fluorinating reagents and should be performed by trained personnel in a well-ventilated fume hood.

-

Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane or acetonitrile.

-

Reaction: Add a suitable trifluoromethoxylation reagent system. Several modern reagents can be employed:

-

Method A (Using Togni-type Reagents): Add a hypervalent iodine trifluoromethylating reagent (e.g., Togni Reagent II, 1.2 eq.) and a Lewis acid catalyst such as zinc(II) triflimide (Zn(NTf₂)₂, 0.2 eq.).[5][8]

-

Method B (Using Umemoto-type Reagents): Employ an electrophilic O-(trifluoromethyl)dibenzofuranium salt in the presence of a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).[2]

-

-

Monitoring & Workup: Stir the reaction at room temperature or with gentle heating as required by the chosen reagent system. Monitor by TLC or ¹⁹F NMR. Upon completion, quench the reaction carefully (e.g., with saturated Na₂S₂O₃ for iodine-based reagents). Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography on silica gel to isolate the N-Boc protected trifluoromethoxy product.

Step 3: Deprotection and HCl Salt Formation

-

Setup: Dissolve the purified tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or methanol.

-

Reaction: Cool the solution to 0 °C. Add a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether, 2-3 eq.) dropwise.

-

Precipitation: Stir the mixture at 0 °C to room temperature for 1-4 hours. A white precipitate of the hydrochloride salt will typically form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, verified spectrum for this specific compound is not readily found, the expected signals can be predicted based on structurally similar fluorinated pyrrolidines.[9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.5-10.5 ppm (broad singlet, 2H): Protons on the ammonium nitrogen (-NH₂⁺-).

-

δ ~5.0-5.2 ppm (multiplet, 1H): The proton on the carbon bearing the trifluoromethoxy group (H-3). This signal would be complex due to coupling with adjacent protons and potentially long-range coupling to fluorine.

-

δ ~3.2-3.6 ppm (multiplet, 4H): Protons on the carbons adjacent to the nitrogen (H-2 and H-5).

-

δ ~2.1-2.4 ppm (multiplet, 2H): Protons on the carbon at the 4-position (H-4).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~121 ppm (quartet, J ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OCF₃), showing characteristic splitting due to the three fluorine atoms.

-

δ ~75-80 ppm (quartet, J ≈ 2-5 Hz): The carbon atom to which the -OCF₃ group is attached (C-3), potentially showing a small quartet due to two-bond C-F coupling.

-

δ ~45-50 ppm: Carbons adjacent to the nitrogen (C-2 and C-5).

-

δ ~30-35 ppm: The carbon at the 4-position (C-4).

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ ~ -59 ppm (singlet): A single peak corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The mass spectrum should show a prominent peak for the free base molecular ion [M+H]⁺.

-

m/z (calculated for C₅H₉F₃NO⁺): 156.0631.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a building block designed for incorporation into more complex molecules. Its value lies in its ability to confer advantageous properties to a lead compound. The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[9]

While specific, publicly disclosed examples using this exact molecule are sparse, its utility can be inferred from the roles of its constituent parts:

-

CNS Agents: The increased lipophilicity from the -OCF₃ group can enhance blood-brain barrier penetration, making it a valuable scaffold for drugs targeting neurological disorders.

-

Metabolic Disease: The metabolic stability it confers is highly sought after in drugs that require a longer duration of action, such as those for diabetes or metabolic syndrome.

-

Enzyme Inhibitors: The trifluoromethoxy group can form specific interactions (e.g., hydrogen bonds, dipole interactions) within the active site of an enzyme, potentially increasing potency and selectivity.

A search of patent literature indicates that related structures are frequently used in the synthesis of inhibitors for a variety of biological targets, including kinases, proteases, and ion channels.

Safety, Handling, and Storage

As a fluorinated amine hydrochloride, this compound requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Protocol

Caption: Essential safety and handling workflow.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust. Ensure easy access to an eyewash station and safety shower.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. By combining the three-dimensional versatility of the pyrrolidine scaffold with the powerful pharmacokinetic-modulating effects of the trifluoromethoxy group, this building block provides a direct route to novel chemical entities with enhanced drug-like properties. Its careful synthesis, rigorous characterization, and safe handling are paramount to leveraging its full potential in the development of next-generation therapeutics.

References

- 1. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Zinc-mediated formation of trifluoromethyl ethers from alcohols and hypervalent iodine trifluoromethylation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Introduction: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery

3-(Trifluoromethoxy)pyrrolidine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound, a valuable building block in modern medicinal chemistry. The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity. When installed on a pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs, it creates a high-value intermediate for drug discovery programs.[1] This document details a logical three-step synthesis commencing from a commercially available precursor, focusing on the critical O-trifluoromethoxylation step. We will explore the mechanistic underpinnings of reagent choice and provide detailed, actionable protocols for researchers and drug development professionals.

Introduction: The Strategic Value of the -OCF3 Group and Pyrrolidine Core

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties. It is a powerful lipophilic modifier (Hansch parameter π = 1.04), significantly more so than a methoxy or even a trifluoromethyl group, which can substantially improve a molecule's ability to cross cellular membranes.[2] Furthermore, its strong electron-withdrawing nature and metabolic robustness make it an attractive surrogate for other functionalities susceptible to oxidative metabolism.

The pyrrolidine ring is a ubiquitous scaffold found in a vast array of natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The combination of the trifluoromethoxy group at the 3-position of the pyrrolidine ring yields a chiral building block with significant potential for creating novel chemical entities with desirable pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound identifies a clear and feasible synthetic strategy. The final hydrochloride salt can be formed concurrently with the deprotection of a nitrogen-protected intermediate. The key disconnection lies in the C-O bond of the trifluoromethyl ether, pointing to an O-trifluoromethoxylation reaction on a suitable precursor, namely N-protected 3-hydroxypyrrolidine. This precursor is readily synthesized from commercially available 3-hydroxypyrrolidine.

This analysis leads to a three-step forward synthesis:

-

N-Protection: Introduction of a robust protecting group, such as the tert-butyloxycarbonyl (Boc) group, to the pyrrolidine nitrogen. This prevents side reactions in the subsequent step.

-

O-Trifluoromethoxylation: The critical transformation of the secondary alcohol into the trifluoromethyl ether.

-

Deprotection/Salt Formation: Removal of the Boc group under acidic conditions to unmask the secondary amine and form the final hydrochloride salt.

Figure 1. Retrosynthetic analysis of the target compound.

Recommended Synthetic Pathway and Protocols

This section details the recommended pathway, emphasizing the rationale behind the choice of reagents and conditions for each step.

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)

Causality and Rationale: The protection of the pyrrolidine nitrogen is essential. The secondary amine is nucleophilic and would compete with the hydroxyl group in the subsequent O-trifluoromethoxylation step. The Boc group is ideal due to its ease of installation under mild basic conditions and its clean removal under acidic conditions that are compatible with the formation of the final hydrochloride salt.[3]

Experimental Protocol:

-

To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add triethylamine (1.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-hydroxypyrrolidine as a white solid or colorless oil.

| Parameter | Typical Value |

| Reagents | 3-Hydroxypyrrolidine, Boc₂O, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-98% |

| Purity | >98% after chromatography |

Table 1. Summary for N-Boc-3-hydroxypyrrolidine Synthesis.

Step 2: O-Trifluoromethoxylation of N-Boc-3-hydroxypyrrolidine

This is the most challenging and crucial step of the synthesis. The direct trifluoromethoxylation of a secondary alcohol requires specific reagents capable of overcoming the relative inertness of the hydroxyl group. Several modern methods exist, with dehydroxylative approaches being particularly promising.[4]

Principle and Rationale: We will focus on a dehydroxylative strategy. This method involves the in-situ activation of the alcohol to form a good leaving group, which is then displaced by a nucleophilic trifluoromethoxide source. An effective system developed by Tang and colleagues utilizes trifluoromethyl tosylate (CF₃OTs) as the -OCF₃ source, activated by a fluoride salt.[4] This avoids the harsh conditions of older methods (e.g., using SF₄) and the potential for C-functionalization seen with some electrophilic reagents.[2][5]

Figure 2. Conceptual workflow for dehydroxylative trifluoromethoxylation.

Experimental Protocol (Adapted from literature on secondary alcohols): [4]

-

In a glovebox, charge an oven-dried vial with N-Boc-3-hydroxypyrrolidine (1.0 eq), cesium fluoride (CsF, 3.0 eq), and tetramethylammonium bromide (TMABr, 1.5 eq).

-

Add anhydrous acetonitrile (MeCN) as the solvent (approx. 0.2 M).

-

Add trifluoromethyl 4-methylbenzenesulfonate (CF₃OTs, 1.5 eq).

-

Seal the vial and heat the reaction mixture to 80 °C. Stir for 24-48 hours.

-

Monitor the reaction progress by ¹⁹F NMR or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate N-Boc-3-(trifluoromethoxy)pyrrolidine.

| Parameter | Typical Value |

| Reagents | N-Boc-3-hydroxypyrrolidine, CF₃OTs, CsF, TMABr |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 80 °C |

| Typical Yield | 40-70% (expected range for secondary alcohols)[4] |

| Purity | >95% after chromatography |

Table 2. Summary for O-Trifluoromethoxylation Step.

Step 3: Deprotection and Formation of this compound

Causality and Rationale: The final step removes the Boc protecting group to yield the free secondary amine. Performing this reaction with hydrochloric acid serves the dual purpose of catalyzing the deprotection and forming the desired hydrochloride salt in a single operation. The salt form often has improved stability and handling characteristics compared to the free base.

Experimental Protocol:

-

Dissolve N-Boc-3-(trifluoromethoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, or a saturated solution in methanol; 5-10 eq).

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS. The evolution of gas (isobutylene and CO₂) will be observed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether or pentane to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Safety Considerations

-

Trifluoromethylating Reagents: Reagents like CF₃OTs should be handled with care in a well-ventilated fume hood. They can be moisture-sensitive and potentially corrosive.

-

Fluoride Salts: Cesium fluoride (CsF) is toxic and hygroscopic. Handle in a glovebox or dry environment and wear appropriate personal protective equipment (PPE).

-

Acidic Deprotection: The use of concentrated HCl solutions requires appropriate PPE, including acid-resistant gloves and safety glasses. The deprotection step releases flammable isobutylene gas and should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a strategic three-step sequence involving N-protection, dehydroxylative O-trifluoromethoxylation, and acidic deprotection. The key to this pathway is the successful execution of the alcohol trifluoromethoxylation, a challenging but feasible transformation with modern synthetic reagents. This guide provides a robust framework and detailed protocols to empower researchers in medicinal chemistry to access this high-value fluorinated building block for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]

- 5. This compound, CasNo.1246466-85-2 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

An In-Depth Technical Guide to 3-(Trifluoromethoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)pyrrolidine hydrochloride, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The guide details its chemical properties, including its definitive IUPAC name, and presents a representative, step-by-step synthesis protocol. Furthermore, it delves into the analytical characterization of the compound, featuring expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry). The document elucidates the critical role of the trifluoromethoxy group and the pyrrolidine scaffold in modern drug design, highlighting the potential applications of this compound in the development of novel therapeutics, particularly for central nervous system disorders. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities in pharmaceutical research.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized as a bioisostere for other functional groups, offering a unique combination of electronic and steric properties. When appended to a pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs, the resulting molecule becomes a highly valuable building block for drug discovery.[1]

This compound combines the advantageous properties of both the trifluoromethoxy group and the pyrrolidine ring. The pyrrolidine structure provides a three-dimensional framework that can effectively explore chemical space and interact with biological targets, while the trifluoromethoxy group can impart improved pharmacokinetic properties. This guide provides a detailed examination of this compound, from its fundamental chemical identity to its potential applications in the pharmaceutical sciences.

Chemical Properties and IUPAC Nomenclature

A precise understanding of a compound's chemical identity is paramount for scientific research and regulatory purposes. This section outlines the key chemical properties of this compound.

IUPAC Name

The correct and systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[2]

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1246466-85-2 | [2] |

| Molecular Formula | C₅H₉ClF₃NO | N/A |

| Molecular Weight | 191.58 g/mol | [2] |

| Appearance | White to off-white solid | Typical for hydrochloride salts |

| Purity | ≥97% | [2] |

| Canonical SMILES | Cl.FC(F)(F)OC1CCNC1 | [2] |

| InChI Key | IIFGGUFFJXGABG-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted pyrrolidines exist, a common and effective strategy for the synthesis of this compound involves the trifluoromethoxylation of a suitable N-protected 3-hydroxypyrrolidine precursor, followed by deprotection and salt formation. The following protocol is a representative, scientifically sound method based on established chemical principles.

Synthetic Workflow Diagram

References

Navigating the Safety Profile of 3-(Trifluoromethoxy)pyrrolidine Hydrochloride: An In-depth Technical Guide for Researchers

As novel chemical entities with unique pharmacological potential emerge, a thorough understanding of their safety and handling characteristics is paramount for the protection of researchers and the integrity of scientific discovery. This guide provides a detailed examination of the safety profile of 3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS No. 1246466-85-2), a compound of increasing interest in the field of medicinal chemistry and drug development. We will delve into its known hazards, recommended handling procedures, and emergency protocols, framed within the context of its structural significance and potential applications.

The Scientific Rationale: Why the Trifluoromethoxy-Pyrrolidine Scaffold Matters

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for diverse pharmacophore presentations.[1] When functionalized with a trifluoromethoxy (-OCF3) group, the resulting molecule gains unique physicochemical properties. The trifluoromethoxy group is a powerful bioisostere for other functionalities and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. This strategic incorporation of fluorine often leads to improved pharmacokinetic profiles, making compounds like this compound attractive building blocks in the synthesis of novel therapeutics. However, these same properties necessitate a careful and informed approach to its handling and safety.

GHS Hazard Identification and Classification

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms: [3]

Core Safety Directives: A Risk-Based Approach to Handling

A proactive and informed approach to handling this compound is essential. The following directives are designed to mitigate the risks identified in the GHS classification.

Engineering Controls: The First Line of Defense

Your primary strategy for safe handling should always be robust engineering controls.

-

Fume Hood: All weighing and handling of this solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any dust or vapors.[5]

-

Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is required when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][6][7] | Prevents skin contact that can lead to irritation. |

| Skin and Body Protection | A lab coat and appropriate protective clothing.[4][5] | Minimizes the risk of skin contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate.[4][5] | Protects against respiratory tract irritation from inhalation of dust. |

graph "Handling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "cluster_Prep" { label="Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Prep_1" [label="Verify Fume Hood Certification"]; "Prep_2" [label="Check Eyewash & Safety Shower"]; "Prep_3" [label="Don Appropriate PPE"]; }

subgraph "cluster_Handling" { label="Handling"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Handle_1" [label="Weigh and Handle in Fume Hood"]; "Handle_2" [label="Avoid Generating Dust"]; "Handle_3" [label="Keep Container Tightly Closed"]; }

subgraph "cluster_Post" { label="Post-Handling"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Post_1" [label="Decontaminate Work Area"]; "Post_2" [label="Properly Dispose of Waste"]; "Post_3" [label="Wash Hands Thoroughly"]; }

"Prep_1" -> "Prep_2" -> "Prep_3" -> "Handle_1"; "Handle_1" -> "Handle_2" -> "Handle_3"; "Handle_3" -> "Post_1" -> "Post_2" -> "Post_3"; }

Emergency Procedures: A Protocol for Preparedness

In the event of an exposure or spill, immediate and correct action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |

digraph "Emergency_Response" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];"Exposure" [label="Exposure Event"]; "Assess" [label="Assess Situation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Inhalation" [label="Inhalation"]; "Skin_Contact" [label="Skin Contact"]; "Eye_Contact" [label="Eye Contact"]; "Ingestion" [label="Ingestion"]; "Fresh_Air" [label="Move to Fresh Air"]; "Flush_Skin" [label="Flush with Water (15 min)"]; "Flush_Eyes" [label="Flush with Water (15 min)"]; "Rinse_Mouth" [label="Rinse Mouth"]; "Medical_Attention" [label="Seek Immediate Medical Attention", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Exposure" -> "Assess"; "Assess" -> "Inhalation"; "Assess" -> "Skin_Contact"; "Assess" -> "Eye_Contact"; "Assess" -> "Ingestion"; "Inhalation" -> "Fresh_Air" -> "Medical_Attention"; "Skin_Contact" -> "Flush_Skin" -> "Medical_Attention"; "Eye_Contact" -> "Flush_Eyes" -> "Medical_Attention"; "Ingestion" -> "Rinse_Mouth" -> "Medical_Attention"; }

Fire-Fighting Measures

While specific data for this compound is limited, general procedures for chemical fires should be followed.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

-

Hazardous Combustion Products: In the event of a fire, irritating and toxic gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride, may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined above. Ensure adequate ventilation.

-

Containment and Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Toxicological and Environmental Considerations

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]

-

Disposal: Dispose of this compound and its container in accordance with all local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[13]

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the associated risks and continue to explore the promising therapeutic applications of this and other novel chemical entities.

References

- 1. This compound | 1246466-85-2 [sigmaaldrich.com]

- 2. This compound | 1246466-85-2 [amp.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. First Aid - Chemical Poisoning [moh.gov.sa]

- 11. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic fluorine chemicals [caryinstitute.org]

- 13. angenechemical.com [angenechemical.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)pyrrolidine Hydrochloride

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS No. 1246466-85-2). As a key building block in contemporary drug discovery and development, a thorough understanding of its structural and analytical profile is paramount for researchers and scientists. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a predictive yet robust characterization, empowering researchers with the necessary framework for quality control and structural verification.

Introduction to this compound

This compound is a valuable pyrrolidine derivative incorporating the highly lipophilic and electron-withdrawing trifluoromethoxy (-OCF₃) group.[1] This functional group is increasingly utilized in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The hydrochloride salt form improves the compound's solubility and handling properties. Given the absence of publicly available experimental spectra for this specific molecule, this guide provides a detailed predictive analysis based on established spectroscopic principles and data from structurally related compounds.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the disposition of hydrogen atoms on the pyrrolidine ring. The hydrochloride form will result in a broad signal for the ammonium proton (N-H), and the electron-withdrawing trifluoromethoxy group will deshield adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| NH₂⁺ | 9.0 - 11.0 | Broad singlet (br s) | Chemical shift is concentration and solvent dependent. |

| H-3 | 4.5 - 4.8 | Multiplet (m) | Deshielded by the adjacent -OCF₃ group. |

| H-2, H-5 (axial & equatorial) | 3.2 - 3.8 | Multiplets (m) | Diastereotopic protons adjacent to the nitrogen atom. |

| H-4 (axial & equatorial) | 2.2 - 2.6 | Multiplets (m) | Protons on the carbon adjacent to the substituted carbon. |

Causality of Predictions: The chemical shifts are estimated based on data for substituted pyrrolidines and the known deshielding effects of amine hydrochlorides and ether linkages.[3][4] The broadness of the NH₂⁺ signal is due to rapid proton exchange and quadrupolar relaxation.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The trifluoromethoxy group will have a significant effect on the chemical shifts of the carbon it is attached to (C-3) and the carbon of the -OCF₃ group itself, with characteristic coupling to the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Notes |

| C-3 | 80 - 85 | ²JCF ≈ 20-30 Hz | Shielded by the oxygen but deshielded by the electronegative fluorines. |

| C-2, C-5 | 50 - 55 | ³JCF ≈ 5-10 Hz | Carbons adjacent to the nitrogen. |

| C-4 | 30 - 35 | ³JCF ≈ 5-10 Hz | Aliphatic carbon. |

| -OCF₃ | 120 - 125 | ¹JCF ≈ 250-260 Hz | Quartet due to coupling with three fluorine atoms. |

Causality of Predictions: The predicted chemical shifts are based on typical values for substituted pyrrolidines and compounds containing the trifluoromethoxy group.[5][6] The large one-bond carbon-fluorine coupling constant (¹JCF) is a hallmark of the -CF₃ group.[7]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -OCF₃ | -58 to -62 | Singlet | Referenced to CFCl₃. The exact shift is solvent dependent. |

Causality of Predictions: The chemical shift range for the -OCF₃ group is well-established in the literature.[8]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts as it allows for the observation of the N-H proton.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum with or without proton decoupling. A spectral width appropriate for organofluorine compounds should be used.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the ammonium salt, C-H bonds, the C-O-C ether linkage, and the C-F bonds of the trifluoromethoxy group.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 2400-2800 | Broad, Strong | A very characteristic broad absorption for amine hydrochlorides.[3] |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | From the CH₂ and CH groups of the pyrrolidine ring. |

| C-O-C Stretch (Ether) | 1050-1150 | Strong | Asymmetric stretching of the ether linkage. |

| C-F Stretch | 1100-1300 | Very Strong | Multiple strong bands are characteristic of the -CF₃ group. |

Causality of Predictions: The predicted absorption ranges are based on well-established correlation tables for infrared spectroscopy and data from similar compounds like pyrrolidine hydrochloride and fluorinated ethers.[9][10] The broadness of the N-H stretch is a result of hydrogen bonding in the solid state.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is the most convenient and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. First, acquire a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum. Co-add 16-32 scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique. The spectrum will show the molecular ion of the free base.

Predicted Mass Spectrum (ESI+)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 156.0631 | [C₅H₉F₃NO]⁺ | - | Protonated molecular ion [M+H]⁺ of the free base. |

| 136.0525 | [C₅H₇F₂NO]⁺ | HF | Loss of hydrogen fluoride. |

| 86.0600 | [C₄H₈N]⁺ | HOCF₃ | Cleavage of the C-O bond. |

| 70.0651 | [C₄H₈N]⁺ | - | Pyrrolidinium ion, a common fragment. |

Causality of Predictions: The fragmentation pathways are predicted based on the principles of mass spectrometry, including the stability of carbocations and the common fragmentation patterns of pyrrolidines and ethers.[11] The most likely fragmentation will involve the loss of the trifluoromethoxy group or cleavage of the pyrrolidine ring.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway for 3-(Trifluoromethoxy)pyrrolidine.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform tandem mass spectrometry by isolating the molecular ion (m/z 156) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from fundamental principles and analysis of analogous structures, offers a robust framework for researchers in the fields of medicinal chemistry and drug development. It is intended to serve as a valuable resource for the identification, quality control, and structural verification of this important chemical entity. The provided experimental protocols represent best practices for obtaining high-quality spectroscopic data.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. compoundchem.com [compoundchem.com]

- 5. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-(Trifluoromethoxy)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications

A Foreword for the Research Professional: This document serves as a technical guide into the synthesis, characteristics, and applications of 3-(trifluoromethoxy)pyrrolidine hydrochloride. It is crafted for an audience of researchers, scientists, and professionals in drug development. While publicly accessible information on the specific discovery and synthetic history of this exact molecule is limited, this guide provides a comprehensive overview based on analogous and well-documented chemical strategies. It aims to equip the reader with a robust understanding of the compound's significance and practical utility.

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

The deliberate incorporation of fluorine and its moieties into molecular scaffolds is a pivotal strategy in contemporary medicinal chemistry. It provides a potent means to fine-tune the physicochemical and biological profiles of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, has risen to prominence for its distinctive electronic signature and enhanced metabolic robustness. When this group is integrated into a pyrrolidine framework—a privileged heterocyclic system in a multitude of pharmaceuticals—the resultant this compound (CAS No. 1246466-85-2) emerges as a building block of considerable value for the creation of innovative therapeutics.

Part 1: A Privileged Combination - The Pyrrolidine Scaffold and the Trifluoromethoxy Group

The five-membered pyrrolidine ring is a recurring motif in a wide range of natural products and synthetic pharmaceuticals. Its saturated, non-planar geometry offers a superior three-dimensional scaffold for the precise spatial arrangement of pharmacophoric elements, facilitating specific interactions with biological targets. The stereochemical possibilities of substituted pyrrolidines further augment their utility, enabling the optimization of binding affinity and selectivity.

The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that profoundly influences a molecule's characteristics. Its potent electron-withdrawing capacity can modulate the pKa of adjacent functional groups, thereby affecting their ionization state under physiological conditions. Moreover, the trifluoromethoxy group is recognized for its ability to bolster metabolic stability by obstructing potential sites of oxidative metabolism. The synergistic combination of the adaptable pyrrolidine scaffold and the singular properties of the trifluoromethoxy group establishes this compound as a highly desirable component in the design of next-generation pharmaceuticals.

Part 2: The Rise of Fluorinated Pyrrolidines - Discovery and History

While the specific historical details surrounding the initial synthesis of this compound are not extensively documented in publicly available literature, its development can be situated within the larger trend of escalating interest in fluorinated building blocks for drug discovery. The creation of synthetic methodologies for the introduction of trifluoromethyl and trifluoromethoxy groups into organic molecules has been a significant area of research in recent decades.

The synthesis of trifluoromethyl-substituted pyrrolidines has been advanced through several innovative chemical strategies, including:

-

[3+2] Cycloaddition Reactions: A powerful method for constructing the pyrrolidine ring with a high degree of stereocontrol through the reaction of azomethine ylides with electron-deficient alkenes.

-

Michael Addition/Reductive Cyclization Cascades: This two-step process facilitates the diastereoselective synthesis of intricately functionalized pyrrolidines.

-

Ring-Expansion of Aziridines: The ring-opening of activated aziridines followed by cyclization presents a sophisticated pathway to trifluoromethylated pyrrolidines.

These synthetic breakthroughs have enabled the investigation of a broad spectrum of fluorinated pyrrolidine derivatives, including the title compound, as invaluable assets in the field of medicinal chemistry.

Part 3: Synthetic Strategies and Methodologies

In the absence of a specifically published synthesis for this compound, this section delineates a plausible synthetic route grounded in established methods for analogous compounds. A primary challenge in the synthesis of this molecule is the stereoselective placement of the trifluoromethoxy group at the C3-position of the pyrrolidine ring.

A potential retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis for this compound. A plausible synthetic approach involves the trifluoromethoxylation of a protected 3-hydroxypyrrolidine precursor.

A Representative Synthetic Protocol (Hypothetical)

The following is a generalized, three-step protocol based on the trifluoromethoxylation of a protected 3-hydroxypyrrolidine.

Step 1: Protection of 3-Hydroxypyrrolidine

-

In a suitable reaction vessel, dissolve 3-hydroxypyrrolidine in an appropriate solvent such as dichloromethane.

-

To this solution, add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

-

The reaction mixture is stirred at ambient temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is worked up by sequential washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the protected 3-hydroxypyrrolidine.

Step 2: Trifluoromethoxylation

-

In a dry reaction vessel under an inert atmosphere, dissolve the protected 3-hydroxypyrrolidine in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Introduce a suitable trifluoromethoxylation reagent (e.g., a hypervalent iodine-based reagent or a combination of a fluoride source and a trifluoromethyl source).

-

The reaction temperature may be adjusted (cooled or heated) depending on the specific reagent employed.

-

The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and an appropriate workup is performed to isolate the protected 3-(trifluoromethoxy)pyrrolidine.

Step 3: Deprotection and Salt Formation

-

The protected 3-(trifluoromethoxy)pyrrolidine is dissolved in a suitable solvent, such as dioxane or diethyl ether.

-

A solution of hydrochloric acid in the same solvent is added to the mixture.

-

The mixture is stirred at room temperature to facilitate both deprotection and the precipitation of the hydrochloride salt.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Part 4: Physicochemical Properties and Characterization

The physicochemical properties of this compound are essential for its handling, formulation, and biological activity.

| Property | Value | Source |

| CAS Number | 1246466-85-2 | |

| Molecular Formula | C₅H₈F₃NO · HCl | |

| Molecular Weight | 191.58 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

Spectroscopic Characterization (Predicted)

In the absence of publicly available spectra for this compound, the following are the anticipated key spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to exhibit complex multiplets corresponding to the pyrrolidine ring protons. The proton at the C3 position, being adjacent to the trifluoromethoxy group, would likely be observed as a downfield multiplet. The N-H proton of the hydrochloride salt would be present, possibly as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the pyrrolidine ring carbons. The C3 carbon, directly bonded to the trifluoromethoxy group, would be significantly deshielded and is expected to show coupling with the fluorine atoms, appearing as a quartet. The carbon of the trifluoromethoxy group itself would also manifest as a quartet.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Mass Spectrometry (ESI-MS): The mass spectrum in positive ion mode would show the molecular ion of the free base [M+H]⁺ at an m/z of 156.06.

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The distinct structural attributes of this compound establish it as a valuable building block in the conception of novel therapeutic agents for a range of diseases. The nitrogen atom of the pyrrolidine core can be further functionalized to introduce a variety of substituents, thereby enabling the efficient generation of compound libraries for high-throughput screening.

Potential therapeutic areas where this building block could be instrumental include:

-

Central Nervous System (CNS) Disorders: The increased lipophilicity conferred by the trifluoromethoxy group can facilitate penetration of the blood-brain barrier, rendering it suitable for the development of drugs targeting CNS pathologies.

-

Oncology: The pyrrolidine scaffold is a component of numerous anticancer drugs. The incorporation of a trifluoromethoxy group could yield compounds with enhanced efficacy and more favorable pharmacokinetic profiles.

-

Infectious Diseases: The metabolic resilience imparted by the trifluoromethoxy group is advantageous in the design of anti-infective agents with extended half-lives.

Figure 2: From Building Block to Potential Therapeutics. A workflow illustrating the synthetic diversification of this compound and its potential applications in various therapeutic areas.

Conclusion

This compound stands out as a promising and multifaceted building block for the progression of modern drug discovery. The strategic amalgamation of the privileged pyrrolidine scaffold with the singular physicochemical properties of the trifluoromethoxy group provides medicinal chemists with a powerful instrument for the design and synthesis of novel therapeutic agents, potentially endowed with superior efficacy, metabolic stability, and pharmacokinetic characteristics. Although the complete history of this compound is yet to be fully chronicled, its potential for future applications is clear. Continued investigation into its synthesis and application in diverse medicinal chemistry initiatives is highly recommended and is poised to make a substantial contribution to the development of new and improved pharmaceuticals.

commercial availability of 3-(trifluoromethoxy)pyrrolidine hydrochloride

An In-depth Technical Guide to the Commercial Availability and Strategic Procurement of 3-(Trifluoromethoxy)pyrrolidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the for researchers, chemists, and drug development professionals. We move beyond a simple supplier list to offer strategic insights into sourcing this specific building block and its close structural analogues, ensuring that research and development timelines are managed effectively.

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure that allows for efficient exploration of pharmacophore space.[1] When functionalized with fluorine-containing groups, its utility is significantly enhanced. The trifluoromethoxy (-OCF3) group, in particular, is of high interest due to the unique physicochemical properties it imparts.

Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety combines the high lipophilicity of the fluorinated group with the polarity of the oxygen atom, allowing for fine-tuning of LogP values to optimize membrane permeability and bioavailability.[2][3] The carbon-fluorine bonds are exceptionally strong, making the group highly resistant to metabolic degradation and often leading to an improved pharmacokinetic profile for drug candidates.[4][5] These distinct electronic and metabolic advantages are key drivers for the specific demand for building blocks like this compound in novel drug design.[4][6]

Physicochemical Profile

A clear understanding of the compound's basic properties is the first step in its evaluation for synthesis.

| Property | Data | Reference |

| Compound Name | This compound | Fluorochem |

| CAS Number | Not broadly listed; supplier-specific. | - |

| Molecular Formula | C₅H₈F₃NO·HCl | Fluorochem |

| Molecular Weight | 191.58 g/mol | Fluorochem |

| MDL Number | MFCD23381937 | Fluorochem |

| Canonical SMILES | Cl.FC(F)(F)OC1CCNC1 | Fluorochem |

Commercial Landscape Analysis

A critical finding of our analysis is the significant difference in commercial availability between this compound and its close analogue, 3-(trifluoromethyl)pyrrolidine hydrochloride.

Availability of this compound

Direct commercial, off-the-shelf availability of this compound is highly limited. Our search identified it in the catalog of specialized suppliers like Fluorochem , but without readily available pricing or stock levels.[7]

Interpretation for Researchers: The lack of widespread catalog presence indicates that this compound is likely not maintained as a stock item. It is most probably available on a "synthesis-on-demand" or "custom synthesis" basis. This has several implications for project planning:

-

Longer Lead Times: Expect weeks to months for delivery, depending on the required quantity and the supplier's synthesis queue.

-

Higher Cost: Custom synthesis is significantly more expensive than purchasing stock chemicals.

-

Scalability Concerns: Initial small-scale synthesis may be feasible, but plans for large-scale production will require a dedicated process development effort.

A Readily Available Analogue: 3-(Trifluoromethyl)pyrrolidine Hydrochloride

In stark contrast, the structural analogue 3-(trifluoromethyl)pyrrolidine hydrochloride is a readily available building block from numerous major chemical suppliers. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[8] For research programs where the specific electronic properties of the -OCF3 group are not an absolute requirement, or for initial proof-of-concept studies, this analogue represents a pragmatic and accessible alternative.

| Supplier | CAS Number | Purity | Representative Quantities |

| Sigma-Aldrich | 1189485-03-7 | ≥95% | Available up to 25 g |

| Apollo Scientific | 1189485-03-7 | ≥95% | 1 g, 5 g |

| Chem-Impex | 1189485-03-7 | N/A | 25 mg, 100 mg, 250 mg, 1 g |

| Santa Cruz Biotech | 1189485-03-7 | N/A | Inquire for availability |

Strategic Procurement and Quality Control Workflow

Whether pursuing custom synthesis of the target compound or purchasing its analogue, a robust procurement and QC workflow is essential to mitigate risks and ensure the quality of starting materials.

Caption: Strategic workflow for sourcing and validating key chemical building blocks.

Experimental Protocol: Identity and Purity Verification of Incoming Pyrrolidine Hydrochloride Salts

This protocol outlines a self-validating system for ensuring the quality of a received batch of either 3-(trifluoromethoxy)pyrrolidine HCl or its analogue.

Objective: To confirm the identity, structure, and purity of the incoming material.

Methods:

-

¹H NMR Spectroscopy (Identity & Structural Confirmation)

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis & Causality:

-

Chemical Shifts & Multiplicity: The pyrrolidine ring protons should appear as a series of complex multiplets. The proton at the C3 position, bearing the -OCF₃ or -CF₃ group, will have a distinct chemical shift. The presence of the trifluoro-group will likely introduce further complexity through coupling.

-

Integration: The relative integration of the proton signals should match the expected ratio for the C₅H₈N core.

-

Validation: The obtained spectrum must match the reference spectrum provided on the supplier's Certificate of Analysis (CoA) or literature data. Discrepancies may indicate the wrong product or significant impurities.

-

-

-

LC-MS (Purity Assessment & Mass Confirmation)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

-

Chromatography: Use a reverse-phase C18 column with a gradient elution method (e.g., 5% to 95% Acetonitrile in Water over 5-10 minutes).

-

Detection:

-

UV Detector (e.g., 210 nm): This will provide a chromatogram to assess purity. Calculate the area percentage of the main peak. A purity of >95% is typically required for early-stage discovery.

-

Mass Spectrometer (ESI+ mode): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the free base (e.g., m/z 156.06 for C₅H₈F₃NO).

-

-

Validation: The purity determined by UV should meet the project's requirements (>95% is standard). The observed mass must match the calculated exact mass of the free base, confirming the molecular weight of the compound.

-

Conclusion